

Biological Activity of Cyclopropanecarboxamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-amino-3-methoxyphenyl)cyclopropanecarboxamide
CAS No.:	1835931-67-3
Cat. No.:	B3111571

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Executive Summary

The cyclopropanecarboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not just in its chemical stability, but in its ability to impose critical conformational constraints on drug molecules. By locking the amide bond into a specific vector relative to the cyclopropane ring, this pharmacophore enhances binding affinity to protein targets (such as kinases and ion channels) while simultaneously improving metabolic stability against peptidases and cytochrome P450 enzymes.

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of these derivatives, with a focus on their application in oncology (kinase inhibitors), cystic fibrosis (CFTR modulators), and pain management (TRPV1 antagonists).

The "Cyclopropyl Effect" in Pharmacophore Design Structural Biology & Conformational Restriction

The cyclopropane ring is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol) and significant

-character (Walsh orbitals). When attached to a carboxamide group, it exerts two distinct effects:

- The "Methyl Effect" on Steroids: Similar to a gem-dimethyl group, it increases lipophilicity () without the entropic penalty of a flexible alkyl chain.

- Orthogonal Vectoring: The rigid

-like character of the cyclopropane carbons orients the carbonyl oxygen and the amide nitrogen into precise vectors, often critical for hydrogen bonding within the ATP-binding pockets of kinases.

Metabolic Stability

Replacing a linear alkyl amide with a cyclopropanecarboxamide often blocks hydrolytic cleavage. The steric bulk and the unique hybridization of the cyclopropyl group hinder the approach of nucleophilic residues in proteolytic enzymes, extending the half-life (

) of the drug candidate.

Therapeutic Applications & Case Studies

Kinase Inhibitors: Cabozantinib & The MET/VEGFR Axis

Cabozantinib is a quintessential example of a drug utilizing the cyclopropane-1,1-dicarboxamide motif. It functions as a multi-targeted tyrosine kinase inhibitor (TKI), primarily inhibiting MET (Hepatocyte Growth Factor Receptor) and VEGFR2.

- Mechanism of Action: The cyclopropane-1,1-dicarboxamide core acts as a rigid linker that positions two hydrophobic aryl groups into the deep hydrophobic pocket of the kinase ATP-binding site. This "U-shaped" conformation is thermodynamically favored by the cyclopropane ring, minimizing the entropy loss upon binding.
- Biological Outcome: Inhibition of MET and VEGFR2 blocks downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT), effectively starving the tumor of blood supply (anti-angiogenesis) and blocking metastasis.

CFTR Modulators: Lumacaftor (VX-809)

Lumacaftor utilizes a cyclopropanecarboxamide moiety to target the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

- Mechanism: It acts as a corrector.^{[1][2][3]} The cyclopropanecarboxamide group binds to the First Membrane Spanning Domain (MSD1) of the CFTR protein. It stabilizes the interface between MSD1 and the Nucleotide Binding Domain 1 (NBD1), preventing the premature degradation of the F508del-CFTR mutant.
- SAR Insight: The cyclopropane ring provides the necessary rigidity to fit into the hydrophobic groove on the CFTR surface, a fit that flexible linear amides cannot achieve.

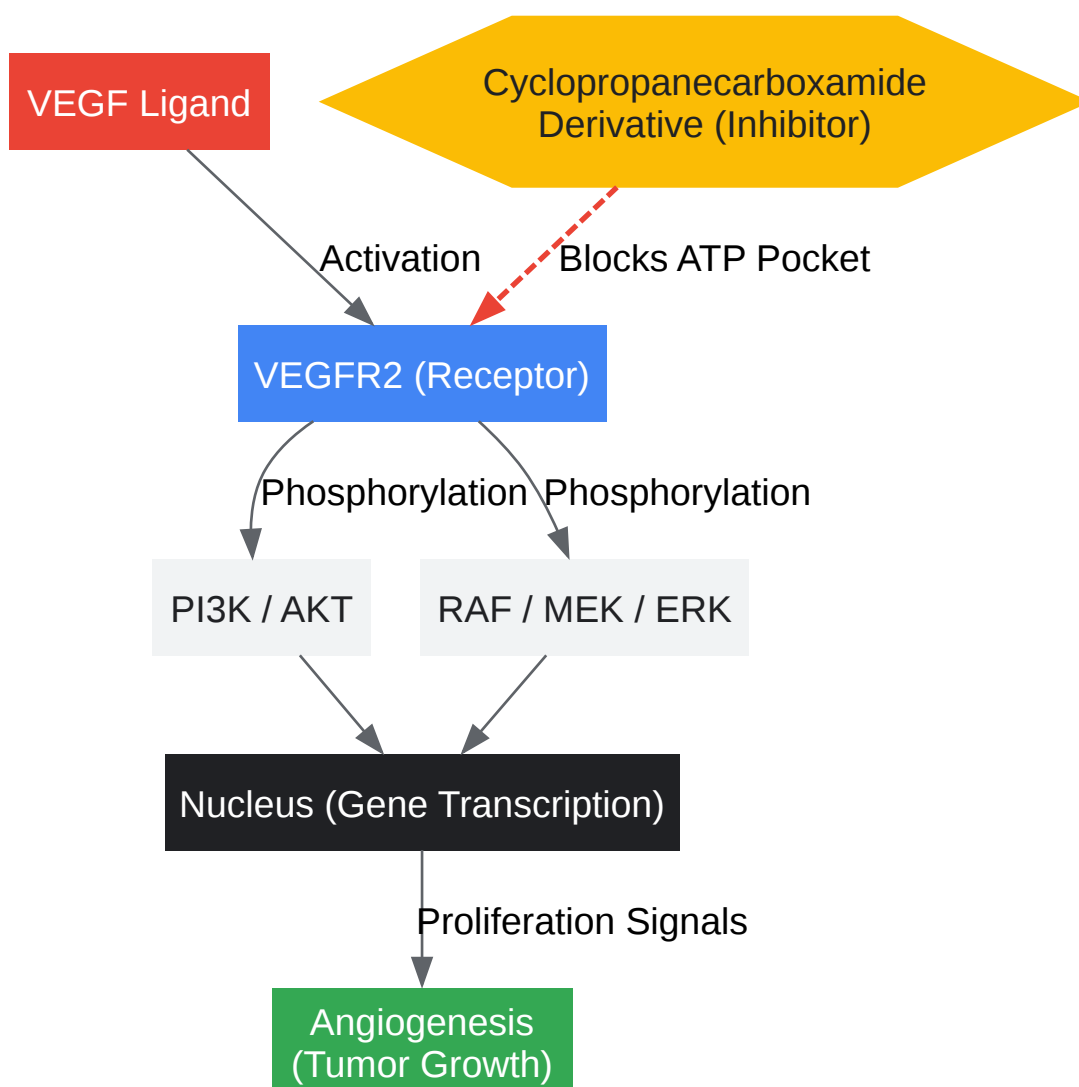
Emerging Targets: TRPV1 Antagonists

Recent SAR studies have identified N-(4-tert-butylbenzyl) cyclopropanecarboxamide derivatives as potent antagonists of the TRPV1 channel (Transient Receptor Potential Vanilloid 1), a key integrator of pain signals.

- Potency: Optimized derivatives demonstrate values in the low nanomolar range (e.g., nM).
- Selectivity: The rigid cyclopropane core aids in distinguishing TRPV1 from the structurally related TRPV2 and TRPA1 channels.

Visualizing the Mechanism

The following diagram illustrates the signaling pathway inhibited by Cabozantinib-like derivatives, highlighting the critical nodes where the cyclopropanecarboxamide pharmacophore exerts its effect.



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Figure 1: Mechanism of Action for VEGFR2 inhibition. The drug competitively binds to the ATP pocket, halting the phosphorylation cascade.

Experimental Protocols

Synthesis of a Representative Derivative

Objective: Synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide via the Acid Chloride Method. This protocol is chosen for its robustness and high yield (>90%).

Reagents:

- Cyclopropanecarboxylic acid (1.0 equiv)
- Thionyl chloride () (1.5 equiv)
- 4-Chloroaniline (1.0 equiv)
- Triethylamine () (1.2 equiv)
- Dichloromethane (DCM) (Anhydrous)

Protocol:

- Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve cyclopropanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL).
- Chlorination: Add thionyl chloride (15 mmol) dropwise at 0°C. Add a catalytic drop of DMF. Reflux the mixture for 2 hours until gas evolution (,) ceases.
- Evaporation: Remove excess and solvent under reduced pressure to obtain the crude cyclopropanecarbonyl chloride (volatile oil). Note: Do not purify; use immediately.
- Coupling: Redissolve the acid chloride in DCM (10 mL). In a separate flask, dissolve 4-chloroaniline (10 mmol) and (12 mmol) in DCM (20 mL) at 0°C.
- Addition: Dropwise add the acid chloride solution to the amine solution. Stir at room temperature for 4 hours.
- Workup: Wash the reaction mixture with 1N HCl (2x), saturated

(2x), and brine. Dry over

and concentrate.

- Purification: Recrystallize from Ethanol/Water to yield white crystals.

Biological Assay: In Vitro Kinase Inhibition (FRET-based)

Objective: Determine the

of the synthesized derivative against VEGFR2.

Methodology:

- System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).
- Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10).
- Reaction Mix: Combine:
 - VEGFR2 Kinase domain (0.5 nM final)
 - Fluorescein-Poly-GT substrate (200 nM)
 - ATP (at concentration, typically 10)
 - Test compound[4][5][6][7][8][9][10]
- Incubation: Incubate at room temperature for 1 hour.
- Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.

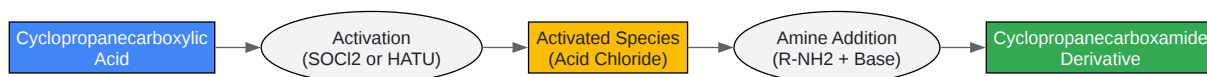
- Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.
- Analysis: Plot % Inhibition vs. Log[Concentration] to derive

Summary of Biological Activities[5][8][11][12][13]

[14][15]

Compound Class	Target	Primary Indication	Key Structural Feature	Potency / Metric
Cabozantinib	VEGFR2 / MET	Renal Cell Carcinoma	Cyclopropane-1,1-dicarboxamide	nM (VEGFR2)
Lumacaftor	CFTR (F508del)	Cystic Fibrosis	Cyclopropanecarbonyl-amino	Increases Cl-transport (Corrector)
Olaparib	PARP	Ovarian Cancer	Cyclopropanecarbonyl-piperazine	nM (PARP1)
TRPV1 Antagonists	TRPV1 Channel	Neuropathic Pain	N-benzyl-cyclopropanecarboxamide	nM
Antifungals	CYP51 / SDH	Agrochemical/Clinical	1-phenylcyclopropane carboxamide	MIC

Synthesis Workflow Diagram



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Figure 2: General synthetic pathway for generating cyclopropanecarboxamide libraries.

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